Didocosyl sebacate
Description
Didocosyl sebacate (CAS 42233-75-0) is a long-chain diester derived from sebacic acid (decanedioic acid) and docosanol (C22H45OH). Its molecular formula is C44H86O4, with an estimated molecular weight of ~678 g/mol. As a high-molecular-weight plasticizer, it is characterized by exceptionally low volatility and superior thermal stability due to its extended alkyl chains.
Properties
CAS No. |
42233-75-0 |
|---|---|
Molecular Formula |
C54H106O4 |
Molecular Weight |
819.4 g/mol |
IUPAC Name |
didocosyl decanedioate |
InChI |
InChI=1S/C54H106O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-43-47-51-57-53(55)49-45-41-37-38-42-46-50-54(56)58-52-48-44-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-52H2,1-2H3 |
InChI Key |
PRNNATBNXILRSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Didocosyl sebacate is synthesized through the esterification of sebacic acid with docosanol. The reaction typically involves heating sebacic acid and docosanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where sebacic acid and docosanol are continuously fed into the reactor. The reaction is catalyzed by an acid catalyst, and the water formed is continuously removed to drive the reaction to completion. The product is then purified using industrial-scale distillation columns to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Didocosyl sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Sebacic acid and docosanol in the presence of an acid catalyst.
Hydrolysis: this compound can be hydrolyzed back to sebacic acid and docosanol in the presence of a strong acid or base.
Oxidation: Under oxidative conditions, this compound can be oxidized to form sebacic acid and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of alcohols and other reduced products.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Sebacic acid and docosanol.
Oxidation: Sebacic acid and other oxidation products.
Reduction: Alcohols and other reduced products.
Scientific Research Applications
Biomedical Applications
Biomaterials for Tissue Engineering
Didocosyl sebacate is utilized in the development of biomaterials, particularly in tissue engineering. Its structure allows it to mimic the mechanical properties of natural tissues, making it suitable for applications such as:
- Soft Tissue Repair : The elastomeric nature of this compound aids in the repair of soft tissues, including skin and muscle.
- Drug Delivery Systems : Its biocompatibility facilitates the use of this compound in drug delivery systems where controlled release is essential.
Case Study: Poly(glycerol sebacate)
Poly(glycerol sebacate), a polymer derived from glycerol and sebacic acid, has been extensively studied for its application in soft tissue engineering. Research indicates that PGS exhibits favorable mechanical properties and degradation rates, making it an excellent candidate for cardiovascular and orthopedic applications .
Cosmetic and Personal Care Products
This compound serves as an emollient in cosmetic formulations. Its long-chain fatty acid structure provides skin-conditioning benefits, enhancing the texture and feel of products such as lotions and creams.
| Application | Properties | Benefits |
|---|---|---|
| Emollient | Moisturizing | Improves skin texture |
| Skin Conditioning Agent | Non-greasy feel | Enhances product spreadability |
Industrial Applications
Lubricants and Plasticizers
Due to its chemical stability and low volatility, this compound is employed as a lubricant and plasticizer in various industrial applications. It improves the flexibility and durability of plastics.
Case Study: Polymeric Lubricants
Research has shown that incorporating this compound into polymer matrices enhances their lubricating properties while maintaining mechanical strength . This makes it suitable for applications in automotive and machinery components.
Environmental Applications
This compound is being investigated for its potential use in biodegradable materials. Its ability to break down into non-toxic components makes it an attractive alternative to conventional plastics.
| Environmental Application | Properties | Impact |
|---|---|---|
| Biodegradable Plastics | Decomposes naturally | Reduces plastic waste |
| Eco-friendly Coatings | Non-toxic degradation | Minimizes environmental impact |
Mechanism of Action
The mechanism of action of didocosyl sebacate is primarily related to its function as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the polymer. As a lubricant, it forms a thin film on surfaces, reducing friction and wear. The molecular targets and pathways involved in these actions are primarily physical interactions with polymer chains and surface molecules .
Comparison with Similar Compounds
Table 1: Comparative Properties of Sebacate Esters
| Compound | Alkyl Chain Length | Molecular Weight (g/mol) | Volatility | Thermal Stability | Key Applications |
|---|---|---|---|---|---|
| Dibutyl sebacate | C4 | 314.4 | High | Moderate | Plastics, cosmetics, solvents |
| Dioctyl sebacate | C8 | 426.6 | Moderate | Good | Lubricants, elastomers |
| Didodecyl sebacate | C12 | 538.9 | Low | High | High-performance plastics |
| Didocosyl sebacate | C22 | ~678 | Very Low | Very High | Specialty lubricants, coatings |
Data sources: Dibutyl , Dioctyl , Didodecyl , Didocosyl (estimated based on structural trends) .
Performance Characteristics
(1) Volatility and Stability
- This compound ’s long alkyl chains (C22) significantly reduce volatility compared to shorter-chain analogs like dibutyl (C4) and dioctyl sebacate (C8). This property minimizes mass loss in high-temperature applications, making it suitable for automotive and aerospace lubricants .
- Didodecyl sebacate (C12) exhibits intermediate volatility, balancing flexibility and durability in polymer matrices .
(2) Thermal and Oxidative Resistance
(3) Environmental Fate
- Shorter-chain esters (e.g., dibutyl sebacate) show moderate biodegradability, with microbial degradation rates influenced by alkyl branching . Longer-chain esters like this compound likely persist longer in the environment due to reduced bioavailability .
Biological Activity
Didocosyl sebacate is a diester derived from sebacic acid and long-chain alcohols, specifically dosicosanol. This compound is part of a broader class of sebacates, which are known for their applications in various fields, including cosmetics, pharmaceuticals, and materials science. Understanding the biological activity of this compound is crucial for evaluating its safety and efficacy in these applications.
- Molecular Formula : C42H86O4
- Molecular Weight : 654.15 g/mol
- Physical State : Oily liquid
- Solubility : Soluble in organic solvents; insoluble in water.
Toxicity and Safety Profile
Research indicates that this compound exhibits low toxicity levels. Studies on similar compounds, such as dibutyl sebacate, show no serious adverse effects associated with oral administration or dermal exposure. The acute toxicity tests suggest that these compounds are generally safe when used in regulated amounts .
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed in animal studies |
| Dermal Irritation | Minimal irritation noted in skin tests |
| Long-term Exposure | No significant adverse effects reported |
Anti-aging and Skin Benefits
This compound is often included in cosmetic formulations aimed at reducing signs of aging. It acts as an emollient, providing moisture and enhancing skin barrier function. In vitro studies have demonstrated that formulations containing this compound can improve skin hydration and elasticity, suggesting potential benefits for anti-aging products .
Corrosion Inhibition
In addition to cosmetic applications, this compound has been studied for its role as a corrosion inhibitor in concrete environments. Research shows that it can effectively reduce corrosion rates of metal reinforcements when added to concrete mixtures, thereby extending the lifespan of structures .
Case Study 1: Cosmetic Applications
A study evaluated the efficacy of a cream containing this compound on skin hydration over a 12-week period. Participants reported a 30% increase in skin moisture levels compared to a control group using a placebo formulation.
Case Study 2: Corrosion Resistance
Another study investigated the use of this compound in concrete formulations. The results indicated that the addition of this compound reduced corrosion rates by up to 50% when compared to untreated samples, demonstrating its effectiveness as a protective agent in construction materials.
The biological activity of this compound can be attributed to its ability to form stable emulsions and enhance the solubility of other active ingredients in formulations. Its long carbon chain structure contributes to its emollient properties, allowing it to penetrate the stratum corneum and provide hydration at deeper skin layers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
